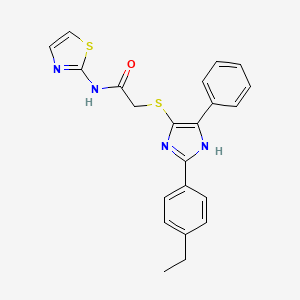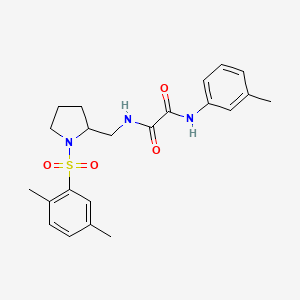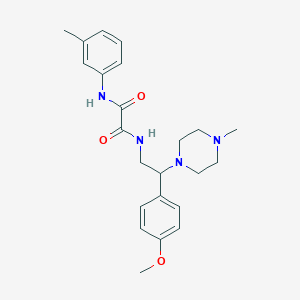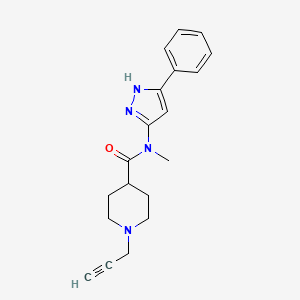
N-methyl-N-(5-phenyl-1H-pyrazol-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(5-phenyl-1H-pyrazol-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, also known as MPP, is a chemical compound that has attracted significant attention in the field of scientific research. MPP is a piperidine-based compound that is structurally similar to other compounds that have been shown to have potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-methyl-N-(5-phenyl-1H-pyrazol-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. N-methyl-N-(5-phenyl-1H-pyrazol-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying the structure of chromatin.
Biochemical and Physiological Effects:
N-methyl-N-(5-phenyl-1H-pyrazol-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell growth and proliferation, and reduce inflammation. N-methyl-N-(5-phenyl-1H-pyrazol-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-methyl-N-(5-phenyl-1H-pyrazol-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide in lab experiments is its high potency and specificity. N-methyl-N-(5-phenyl-1H-pyrazol-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to have a high affinity for HDACs and other enzymes that are involved in cell growth and proliferation. However, one limitation of using N-methyl-N-(5-phenyl-1H-pyrazol-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide in lab experiments is its potential toxicity. N-methyl-N-(5-phenyl-1H-pyrazol-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to be toxic to certain types of cells at high concentrations, and care must be taken when handling and using this compound in lab experiments.
Direcciones Futuras
There are many potential future directions for research on N-methyl-N-(5-phenyl-1H-pyrazol-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide. One area of research could be the development of new therapeutic applications for N-methyl-N-(5-phenyl-1H-pyrazol-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, such as in the treatment of other types of cancer or neurodegenerative diseases. Another area of research could be the development of new synthetic methods for N-methyl-N-(5-phenyl-1H-pyrazol-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide that are more efficient or cost-effective. Finally, research could be done to further understand the mechanism of action of N-methyl-N-(5-phenyl-1H-pyrazol-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide and how it interacts with other cellular processes.
Métodos De Síntesis
The synthesis of N-methyl-N-(5-phenyl-1H-pyrazol-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis of N-methyl-N-(5-phenyl-1H-pyrazol-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide include 4-piperidone hydrochloride, propargyl bromide, and 5-phenyl-1H-pyrazole-3-carboxylic acid. The reaction is carried out in the presence of a catalyst and the resulting product is purified using various techniques such as chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-methyl-N-(5-phenyl-1H-pyrazol-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have anticancer properties and has been investigated as a potential treatment for various types of cancer. N-methyl-N-(5-phenyl-1H-pyrazol-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has also been shown to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-methyl-N-(5-phenyl-1H-pyrazol-3-yl)-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-3-11-23-12-9-16(10-13-23)19(24)22(2)18-14-17(20-21-18)15-7-5-4-6-8-15/h1,4-8,14,16H,9-13H2,2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLJQRBOGYSHPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NNC(=C1)C2=CC=CC=C2)C(=O)C3CCN(CC3)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzyl 2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)
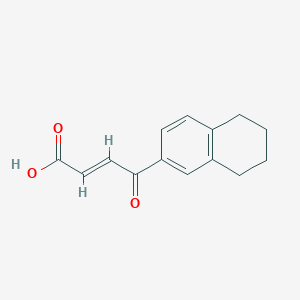
![3-[(4-Methylphenyl)methyl]-7-[[3-(trifluoromethyl)phenyl]methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2427343.png)

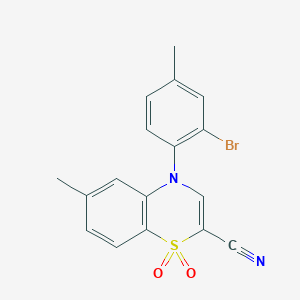
![3-[3-(Phenylmethoxycarbonylamino)phenyl]sulfanylpropanoic acid](/img/structure/B2427348.png)

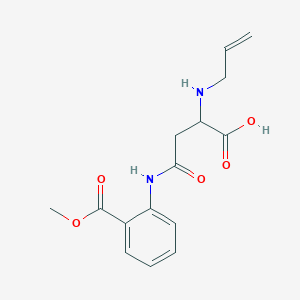

![3-(3,5-Dimethylphenyl)-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2427352.png)
![3-methoxy-1-methyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2427353.png)
